Boc-CA-phe

Enzyme Inhibition Carboxypeptidase A Competitive Inhibitor

Boc-CA-phe (N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-L-phenylalanine, CAS 121635-44-7) is a synthetic dipeptide analog that functions as a well-characterized, reversible, competitive inhibitor of the zinc metalloprotease carboxypeptidase A (CPA). It is a mechanism-based inhibitor, meaning its design exploits the catalytic mechanism of CPA for binding, and it is classified as a tight-binding inhibitor with a Ki of 1.3 µM.

Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
CAS No. 121635-44-7
Cat. No. B051995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-CA-phe
CAS121635-44-7
SynonymsBoc-CA-Phe
N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine
Molecular FormulaC20H30N2O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1
InChIKeyKNSVUGKGZODIPY-LYKKTTPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-CA-phe (CAS 121635-44-7): A Defined Competitive Inhibitor of Carboxypeptidase A for Quantitative Enzyme Studies


Boc-CA-phe (N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-L-phenylalanine, CAS 121635-44-7) is a synthetic dipeptide analog that functions as a well-characterized, reversible, competitive inhibitor of the zinc metalloprotease carboxypeptidase A (CPA) [1]. It is a mechanism-based inhibitor, meaning its design exploits the catalytic mechanism of CPA for binding, and it is classified as a tight-binding inhibitor with a Ki of 1.3 µM [1][2]. Unlike some related compounds, Boc-CA-phe acts as a true inhibitor that is not hydrolyzed by the enzyme, making it a stable tool for kinetic and mechanistic investigations [2].

Procurement Rationale for Boc-CA-phe: Why Generic CPA Inhibitors Cannot Substitute in Specialized Enzyme Assays


The assumption that any carboxypeptidase A (CPA) inhibitor can be interchanged for Boc-CA-phe in research protocols is falsified by quantitative differences in mechanism, binding affinity, and substrate turnover. The closest structural analog, Z-CA-Gly-Phe, is not a true inhibitor but a slow substrate with a 3.5-fold higher Ki (4.5 µM) and a measurable turnover rate (kcat of 0.02 s⁻¹), which introduces product contamination during long-term assays [1]. Transition-state analog inhibitors like 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid achieve femtomolar to nanomolar potency (Ki ~0.2 µM), but their extremely slow dissociation rates can complicate reversible inhibition studies [2]. Boc-CA-phe occupies a unique functional niche: it is a potent, reversible, non-hydrolyzable inhibitor whose binding kinetics have been directly characterized by stopped-flow fluorescence, enabling precise control in kinetic experiments [1].

Boc-CA-phe (121635-44-7) Quantitative Differentiation Evidence vs. Closest Analogs for Carboxypeptidase A Research


Boc-CA-phe Exhibits 3.5-Fold Stronger Competitive Inhibition of Carboxypeptidase A Compared to the Structural Analog Z-CA-Gly-Phe

Boc-CA-phe demonstrates superior inhibitory potency as a competitive inhibitor of carboxypeptidase A (CPA) compared to its closest structural analog, Z-CA-Gly-Phe. In a direct head-to-head comparison within the same study, Boc-CA-phe exhibited a Ki of 1.3 µM, while Z-CA-Gly-Phe required a Ki of 4.5 µM, representing a 3.5-fold difference in binding affinity [1].

Enzyme Inhibition Carboxypeptidase A Competitive Inhibitor

Boc-CA-phe Acts as a True Non-Hydrolyzable Inhibitor, Unlike Z-CA-Gly-Phe Which Is a Slow Substrate

A critical functional distinction is that Boc-CA-phe is a pure competitive inhibitor, whereas the analog Z-CA-Gly-Phe is a slow substrate that undergoes hydrolysis by CPA. In the same experimental system, chromatographic quantitation confirmed that CPA converts Z-CA-Gly-Phe to its cleavage products with an apparent kcat of 0.02 s⁻¹. In contrast, Boc-CA-phe is not hydrolyzed, maintaining a stable inhibitory concentration throughout the assay [1].

Mechanism of Action Slow Substrate Inhibitor Stability

Boc-CA-phe Binding Kinetics Are Experimentally Characterized via Stopped-Flow Fluorescence, Enabling Pre-Steady-State Kinetic Analyses

The binding kinetics of Boc-CA-phe to CPA have been directly measured using stopped-flow radiationless energy transfer (RET) between CPA tryptophans and dansylated substrates. This method revealed that Boc-CA-phe exhibits slow binding behavior. While both Boc-CA-phe and Z-CA-Gly-Phe display slow binding, only Boc-CA-phe provides a kinetically stable inhibited state without subsequent catalytic turnover, making it the preferred ligand for pre-steady-state mechanistic studies [1].

Binding Kinetics Stopped-Flow Energy Transfer

Boc-CA-phe Induces a Distinct Active-Site Metal Coordination Geometry in Co(II)-Substituted CPA Compared to Other Inhibitors

Electronic absorption, circular dichroic (CD), and magnetic circular dichroic (MCD) spectra of Co(II)-substituted CPA complexes demonstrate that Boc-CA-phe (designated inhibitor I) induces a unique spectral signature distinct from other reversible inhibitors including Z-CA-Gly-Phe (II), 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid (IV), and phosphoramidon (V) [1]. The complex of Boc-CA-phe with Co(II)CPA showed spectral similarity to that of (R,S)-2-benzyl-4-oxobutanoic acid (III), suggesting a conserved perturbation of the metal center, yet distinct from the slow substrate II, which mimicked a catalytic intermediate [1].

Metalloenzyme Cobalt Substitution Spectroscopy

Recommended Application Scenarios for Boc-CA-phe (121635-44-7) Based on Proven Quantitative Differentiation


Steady-State and Pre-Steady-State Kinetic Characterization of Carboxypeptidase A

Boc-CA-phe is the inhibitor of choice for classical Michaelis-Menten kinetic studies and pre-steady-state burst experiments requiring a stable, non-hydrolyzable competitive inhibitor. Its well-defined Ki of 1.3 µM and the availability of stopped-flow fluorescence binding data provide researchers with the quantitative parameters needed to design accurate inhibition experiments [1]. The compound's non-hydrolyzable nature ensures that inhibitor concentration remains constant, avoiding the data artifacts introduced by slow substrates like Z-CA-Gly-Phe [1].

Active-Site Metal Coordination Studies in Zinc Metalloproteases

For laboratories employing cobalt(II)-substituted CPA as a spectroscopic probe, Boc-CA-phe serves as a reference mechanism-based inhibitor whose distinct absorption, CD, and MCD spectral signatures have been rigorously documented [2]. Its spectral clustering with (R,S)-2-benzyl-4-oxobutanoic acid makes it a key comparator for structure-spectra correlation studies aimed at predicting active-site metal geometry from inhibitor spectra [2].

Comparative Inhibitor Selectivity Profiling Against Carboxypeptidase Isoforms

Boc-CA-phe's established potency (Ki = 1.3 µM) and competitive mechanism of action against CPA make it a benchmark inhibitor for selectivity panels comparing CPA isozymes (e.g., CPA1 vs. CPA2) or related metallocarboxypeptidases. Its reversible binding allows for washout experiments to confirm active-site specificity, a feature not reliably achievable with femtomolar-binding transition-state analogs that exhibit extremely slow off-rates [1].

Validation of High-Throughput Screening Assays Targeting Carboxypeptidase A

In drug discovery campaigns targeting CPA or related zinc proteases, Boc-CA-phe provides a chemically defined, non-peptidic positive control for assay validation. Its competitive inhibition mechanism and moderate potency allow it to serve as a calibration standard for Z'-factor calculations and inter-plate normalization, where irreversible or ultra-high-affinity inhibitors may over-suppress signal windows [1].

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